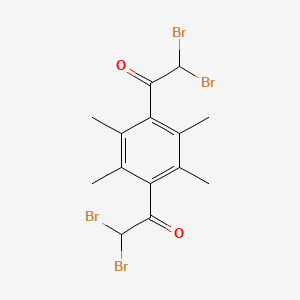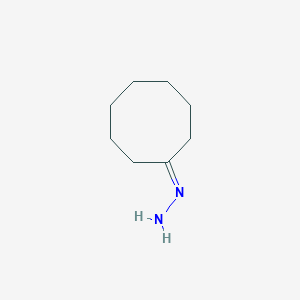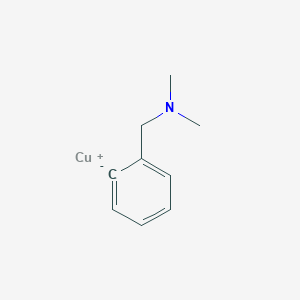
copper(1+);N,N-dimethyl-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.
For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.
化学反応の分析
Types of Reactions
Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.
Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.
Major Products Formed
Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.
Substitution: New copper(I) complexes with different ligands.
Coordination: Mixed-ligand copper(I) or copper(II) complexes.
科学的研究の応用
Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying copper-containing enzymes and proteins.
作用機序
The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but without the copper center.
Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.
Copper(II) complexes: Copper in the +2 oxidation state with various ligands.
Uniqueness
Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.
特性
CAS番号 |
38286-29-2 |
|---|---|
分子式 |
C9H12CuN |
分子量 |
197.74 g/mol |
IUPAC名 |
copper(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1 |
InChIキー |
MVPYYSYCAKMWSO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=[C-]1.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)

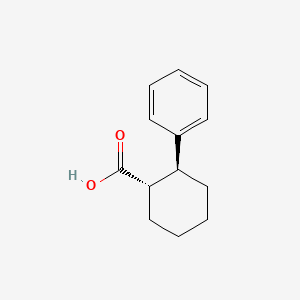
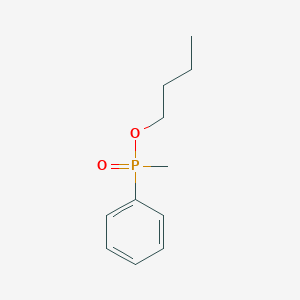
![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

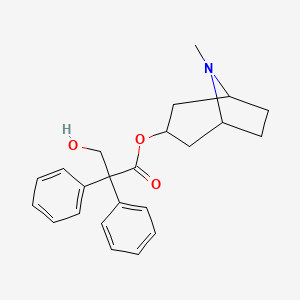
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)


![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
